2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Studies
2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is involved in the synthesis of various derivatives with potential antimicrobial properties. For instance, the synthesis of 4-oxo-thiazolidine derivatives involves the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate to produce 2-(4-chlorophenoxy)-acetohydrazide, which then undergoes further reactions to yield compounds with assigned structures based on IR, 1H NMR, LC-MS, and elemental analysis data. These compounds have been explored for their antimicrobial activities, indicating the chemical's utility in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Anticancer Drug Synthesis and Molecular Docking Analysis
Another application involves the synthesis and structure elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. The crystal structure of this compound, demonstrating intermolecular hydrogen bonds, provides insight into its potential as an anticancer drug (Sharma et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Further, the molecule has been explored in the synthesis of bioactive benzothiazolinone acetamide analogs, examining their vibrational spectra, electronic properties, and ligand-protein interactions. These compounds show potential in photovoltaic applications due to their light harvesting efficiency and free energy of electron injection, alongside exhibiting non-linear optical activity and interactions with Cyclooxygenase 1 (COX1), underscoring their multifaceted applications in both medicinal chemistry and materials science (Mary et al., 2020).
Thrombin Inhibition
Additionally, its derivatives have been investigated as thrombin inhibitors, presenting a scaleable route for the synthesis of compounds with significant potential in therapeutic applications, especially in conditions necessitating thrombin inhibition (Ashwood et al., 2004).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-3-7-17(8-4-15)28-13-19(26)23-11-12-27-20-10-9-18(24-25-20)14-1-5-16(22)6-2-14/h1-10H,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLPKYWXVIYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.